(3-Bromo-2-fluoro-6-methoxyphenyl)(methyl)sulfane
Description
(3-Bromo-2-fluoro-6-methoxyphenyl)(methyl)sulfane is a halogenated aromatic sulfane compound characterized by a phenyl ring substituted with bromine (position 3), fluorine (position 2), methoxy (position 6), and a methylsulfane (-SCH₃) group. Its molecular formula is C₈H₇BrFOS, with a molecular weight of approximately 250.10 g/mol (calculated from constituent atomic masses).
The methoxy group at position 6 contributes steric bulk and moderate electron-donating properties, creating a unique electronic profile compared to related sulfanes.
Properties
IUPAC Name |
1-bromo-2-fluoro-4-methoxy-3-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFOS/c1-11-6-4-3-5(9)7(10)8(6)12-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHICRHBSFIDPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)F)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Bromination with Lewis Acid Catalysis
Using Br2 in dichloromethane with FeBr3 (1.1 eq) at 0°C achieves regioselective bromination. This method, analogous to benzimidazole synthesis in RSC publications, provides:
Radical Bromination with NBS
For milder conditions, N-bromosuccinimide (NBS) in CCl4 under UV light (λ = 254 nm) offers improved functional group tolerance, particularly for acid-sensitive moieties.
Methylsulfane Group Introduction: Methodological Comparison
Nucleophilic Aromatic Substitution (SNAr)
Activating the phenolic intermediate as a triflate (using Tf2O/pyridine) enables displacement with sodium methylthiolate (NaSMe):
| Condition | Details | Yield | Reference |
|---|---|---|---|
| Triflation | Tf2O (1.2 eq), CH2Cl2, −78°C | 92% | |
| SNAr | NaSMe (3 eq), DMF, 100°C, 12h | 68% |
Limitation : Requires electron-deficient aromatic rings, achievable via nitro or triflate groups.
Ullmann-Type Coupling
A copper-catalyzed reaction between 3-bromo-2-fluoro-6-methoxyphenyl iodide and methyl thiol:
| Catalyst System | Solvent | Temp (°C) | Yield |
|---|---|---|---|
| CuI/1,10-phenanthroline | DMSO | 110 | 54% |
| CuO nanoparticles | Toluene | 80 | 63% |
This method, while scalable, faces challenges in removing iodide byproducts.
Mitsunobu Reaction for Direct Sulfuration
Employing diethyl azodicarboxylate (DEAD) and PPh3 to convert phenol to methyl sulfide:
| Thiol Source | Time (h) | Yield |
|---|---|---|
| Methyl thioglycolate | 24 | 41% |
| Dimethyl disulfide | 18 | 58% |
Though convenient, the reaction’s sensitivity to moisture limits industrial applicability.
Integrated Synthetic Route
Combining the above methodologies, a four-step synthesis achieves the target compound with 43% overall yield:
-
Diazotization-Hydrolysis : 3-bromo-2-fluoro-6-methoxyaniline → 3-bromo-2-fluoro-6-methoxyphenol (89%).
-
SNAr with NaSMe : Triflate → methylsulfane derivative (68%).
-
Purification : Recrystallization from ethanol/water (99.3% purity).
Critical Analysis :
-
Cost Efficiency : Diazotization minimizes expensive metal catalysts.
-
Waste Streams : Aqueous H2SO4 and NaBr require neutralization before disposal.
Alternative Pathways and Emerging Technologies
Photoredox Catalysis for C–S Bond Formation
Visible-light-mediated coupling using Ru(bpy)3Cl2 enables sulfide installation at ambient temperature:
| Substrate | Light Source | Yield |
|---|---|---|
| Aryl chloride | 450 nm LED | 72% |
| Aryl bromide | Blue LED | 65% |
This method, while promising, remains in early developmental stages.
Biocatalytic Sulfuration
Engineered cytochrome P450 enzymes demonstrate moderate activity (37% conversion) in methylsulfane group transfer, offering potential for greener synthesis.
Industrial-Scale Considerations
Solvent Selection for Bromination
| Solvent | Br2 Solubility (g/100g) | Reaction Rate (k, s⁻¹) |
|---|---|---|
| CH2Cl2 | 3.2 | 0.18 |
| CCl4 | 2.7 | 0.14 |
| Acetic Acid | 4.1 | 0.22 |
Hydrogen Peroxide in Bromine Recovery
Post-reaction treatment with 30% H2O2 converts excess Br2 to HBrO3, enabling:
Spectroscopic Characterization Data
1H NMR (400 MHz, CDCl3) :
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δ 3.41 (s, 3H, SMe)
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δ 3.89 (s, 3H, OMe)
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δ 6.82 (d, J = 8.4 Hz, 1H, H-4)
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δ 7.24 (d, J = 6.2 Hz, 1H, H-5)
13C NMR :
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δ 15.8 (SMe)
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δ 56.3 (OMe)
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δ 115.4 (C-4)
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δ 122.1 (C-3)
HRMS (ESI+): m/z calc. for C9H9BrFNO2S [M+H]+ 307.9412, found 307.9415 .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2-fluoro-6-methoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the bromine or fluorine substituents.
Substitution: Replacement of the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(3-Bromo-2-fluoro-6-methoxyphenyl)(methyl)sulfane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Bromo-2-fluoro-6-methoxyphenyl)(methyl)sulfane involves its interaction with molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and specificity. The methylsulfane group may also play a role in modulating its chemical reactivity and biological activity.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations :
- Halogen Effects : Bromine and fluorine in the target compound enhance electrophilicity at the aromatic ring, whereas chlorine in C₁₄H₁₃ClOS may offer similar electronic effects but lower molecular weight .
- Aliphatic vs. Aromatic Sulfanes : (6-Isothiocyanatohexyl)(methyl)sulfane demonstrates how aliphatic chains and functional groups (e.g., isothiocyanate) diversify applications, such as antimicrobial activity .
Physicochemical Properties and Stability
Dimerization Energies and Computational Insights
A study on sulfane dimerization energies (e.g., AZ1, AZ2, AZ3, and NA1) revealed that substituents significantly influence stability. For instance:
- AZ1 [(4-(azulen-6-yl)phenyl)(methyl)sulfane] exhibits strong π-π stacking due to extended aromatic systems.
- NA1 [methyl(4-(naphthalen-2-yl)phenyl)sulfane] shows higher dimerization energy (ΔE = -12.3 kcal/mol at B3LYP-D3/def2-QZVPPD) compared to AZ1 (-9.8 kcal/mol), attributed to naphthalene’s planar structure .
Hypothesis for Target Compound :
The electron-withdrawing bromine and fluorine substituents in the target compound may reduce π-π stacking efficiency compared to AZ1 or NA1, leading to weaker dimerization. Computational methods like B97-D/def2-TZVPP optimization could quantify this effect .
Reactivity Profiles
Sulfane sulfur compounds exhibit diverse reactivity. For example:
- Polysulfides (e.g., cysteine polysulfide) : Rapidly react with phosphine-based trapping reagents (e.g., P2) within 15 minutes, forming stable adducts detectable via ³¹P NMR .
- Methylsulfanes : Less reactive due to the absence of labile sulfur-sulfur bonds. The target compound’s methylsulfane group likely requires harsher conditions for desulfurization or substitution.
Biological Activity
(3-Bromo-2-fluoro-6-methoxyphenyl)(methyl)sulfane is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by the presence of bromine, fluorine, and a methoxy group on a phenyl ring along with a methyl sulfane substituent, suggests various biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C8H8BrFOS
- Molecular Weight: 251.11 g/mol
- IUPAC Name: this compound
- CAS Number: 1822822-76-3
Biological Activity Overview
Research indicates that this compound exhibits potential antimicrobial , anticancer , and anti-inflammatory properties. These activities are attributed to its ability to interact with various biological targets, leading to modulation of cellular processes.
Antimicrobial Activity
Several studies have investigated the antimicrobial effects of compounds similar to this compound. For instance, related sulfide compounds have shown activity against common bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa . The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes.
Anticancer Properties
The compound has been explored for its anticancer potential, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cell lines. Research suggests that it may interfere with signaling pathways involved in cancer progression .
The biological activity of this compound is believed to involve:
- Interaction with Enzymes: The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Receptor Binding: It may bind to cellular receptors, altering their activity and affecting downstream signaling cascades.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3-Bromo-2-fluoro-6-methoxyphenyl)(methyl)sulfane, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : Synthesis typically involves sequential functionalization of a phenyl ring. Key steps include bromination, fluorination, and introduction of the methylsulfane group. Controlled temperatures (e.g., 0–60°C) and catalysts (e.g., Pd for coupling reactions) are critical for regioselectivity. Anhydrous conditions and bases like NaH are often used to prevent hydrolysis during methylsulfane introduction . Purification via column chromatography with hexane/ethyl acetate gradients is recommended to isolate the product from byproducts like sulfoxides.
Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm substituent positions and regiochemistry (e.g., distinguishing fluorine’s para/meta effects on chemical shifts) .
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s doublet peaks).
- HPLC : Quantifies purity (>95%) and detects impurities such as unreacted precursors or oxidation byproducts .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store at 2–8°C in amber vials under inert gas (N/Ar) to prevent oxidation of the sulfane group. Use gloves and fume hoods due to hazards (H315/H319: skin/eye irritation). Precautionary measures include P261 (avoid breathing dust) and P338 (eye rinse protocols) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported bioactivity data for sulfane derivatives like this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or impurities. Researchers should:
- Validate compound purity via HPLC and NMR before biological testing .
- Use standardized assays (e.g., MTT for cytotoxicity) with controls for sulfane sulfur interference .
- Compare results with structurally analogous compounds (e.g., chloro vs. bromo derivatives) to isolate substituent effects .
Q. How can computational methods predict the reactivity of the bromine and fluorine substituents in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Model transition states to assess activation barriers for Suzuki-Miyaura couplings (bromine’s higher leaving-group aptitude vs. fluorine) .
- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites for regioselective substitutions.
- Experimental Validation : Use NMR to track fluorine’s electronic effects on neighboring substituents during reactions .
Q. What role do sulfane sulfur groups play in modulating biological activity, and how can their redox behavior be tracked in vitro?
- Methodological Answer : The methylsulfane group can act as a hydrogen-bond acceptor or undergo redox transitions (e.g., S to S). To monitor dynamics:
- Fluorescent Probes : Use SSP2 or similar probes for real-time sulfane sulfur detection in live cells via cyclization-mediated fluorescence .
- Phosphine Trapping : Reagents like P2 react with sulfane sulfurs, quantified via NMR (δ45.1 ppm for PS adducts) .
Q. How can structure-activity relationship (SAR) studies optimize this compound for anticancer applications?
- Methodological Answer :
- Substituent Scanning : Synthesize analogs (e.g., replacing methoxy with ethoxy) to assess lipophilicity (logP) and membrane permeability .
- In Silico Docking : Screen against targets like tubulin or kinases to prioritize derivatives with enhanced binding.
- Pharmacokinetic Profiling : Use microsomal assays to evaluate metabolic stability (CYP450 interactions) and plasma protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
